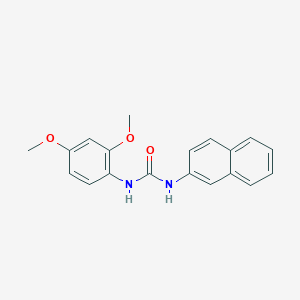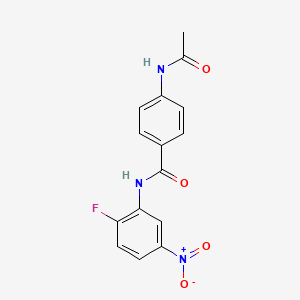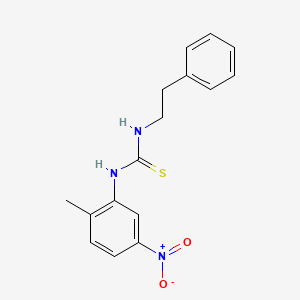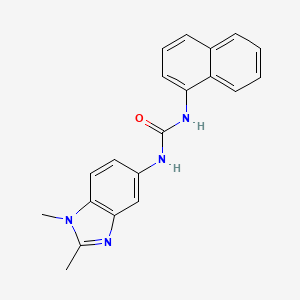
N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea (DINU) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DINU is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C24H20N2O3.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. Additionally, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been shown to modulate the activity of various transcription factors and cytokines, which are involved in the regulation of gene expression and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has also been shown to protect neurons from oxidative stress and neuroinflammation. In vivo studies have shown that N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple molecule to synthesize and purify, making it accessible for researchers. Additionally, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one limitation is that N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea. One direction is to further investigate the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea and its potential targets in various cell types and tissues. Another direction is to explore the potential of N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has potential applications in material science, and future research could explore the synthesis of novel materials using N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea as a building block.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea involves the condensation reaction between 2-naphthylamine and 2,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been studied for its potential applications in various fields such as cancer research, neuroscience, and material science. In cancer research, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been studied for its potential as a neuroprotective agent against oxidative stress and neuroinflammation. In material science, N-(2,4-dimethoxyphenyl)-N'-2-naphthylurea has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-9-10-17(18(12-16)24-2)21-19(22)20-15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKAULXYYNQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-naphthalen-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)


![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)

![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)